3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide - 2034606-18-1

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

Catalog Number: EVT-3063636
CAS Number: 2034606-18-1
Molecular Formula: C17H23ClN2O2
Molecular Weight: 322.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []

  • Compound Description: SSR504734 is a known glycine transporter 1 (GlyT1) inhibitor. It serves as a starting point for developing novel GlyT1 inhibitors with enhanced activity. []
  • Relevance: This compound shares the core benzamide structure and the piperidine ring with 3-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. The key difference lies in the substitution patterns on the benzamide ring and the piperidine nitrogen. []

2. 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) []

  • Compound Description: 7w is a potent GlyT1 inhibitor derived from structural modifications of SSR504734. It exhibits significant effects in rodent models of schizophrenia without undesirable central nervous system side effects. []
  • Relevance: Like 3-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide, this compound contains a piperidine ring linked to an aromatic ring via an amide bond. The primary variations are the specific substitutions on the aromatic ring and the presence of a pyrazole ring in 7w. []

3. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits promising anticancer activity and an improved cutaneous safety profile compared to other Akt inhibitors. [, ]
  • Relevance: This compound shares the benzamide core, a piperidine ring directly attached to the amide nitrogen, and an aryl substituent on the piperidine ring with 3-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. The main difference lies in the substitution pattern on the benzamide ring, the specific aryl group on the piperidine, and the presence of a pyrazole ring in Hu7691. [, ]

4. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Compound 1) []

  • Compound Description: Compound 1 is an earlier generation Akt inhibitor. It exhibits high Akt2 isoform inhibition and toxicity toward HaCaT keratinocytes. []
  • Relevance: This compound is structurally analogous to Hu7691 and shares the benzamide, piperidine, and pyrazole core structure with 3-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. The primary distinctions lie in the substitution pattern on the benzamide ring and the specific aryl group on the piperidine. []
  • Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized as a potential HIV-1 entry inhibitor. []
  • Relevance: While it also possesses a piperidine ring linked to an aromatic moiety via an amide bond, the overall structure deviates significantly from 3-chloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide. The differences include a picolinamide group instead of a benzamide, an ethyl substituent on the amide nitrogen, and a distinct substitution pattern on the aromatic ring. []

Properties

CAS Number

2034606-18-1

Product Name

3-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide

IUPAC Name

3-chloro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.83

InChI

InChI=1S/C17H23ClN2O2/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21)

InChI Key

IBRZZTIOJDBKHJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCOC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.